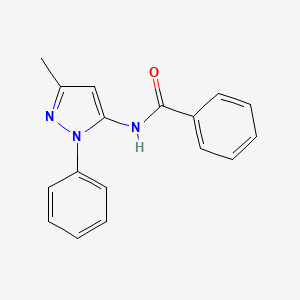

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of antipyrine-like derivatives, including N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, often involves multi-step reactions that yield compounds with significant biological activity. A notable approach is the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol, leading to the formation of benzohydrazide derivatives characterized by NMR spectroscopy and single-crystal X-ray structure studies (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The crystal structure and molecular interactions of these compounds are crucial for understanding their reactivity and potential applications. X-ray diffraction analyses reveal nonplanar molecules with significant intermolecular hydrogen bonding, forming stable ring systems. The molecular sheets formed by these compounds are primarily stabilized through hydrogen bonds, as well as π-interactions such as C–H⋯π and π⋯π contacts, indicating a complex and energetically favorable structure (Saeed et al., 2020).

Chemical Reactions and Properties

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide and its derivatives exhibit a range of chemical reactions, highlighting their versatility. These reactions include 1,3-dipolar cycloadditions, rearrangements, and interactions with various nucleophiles and electrophiles, leading to a wide array of products with potential biological and pharmaceutical applications. The compounds' reactivity is influenced by their molecular structure, particularly the presence of electron-withdrawing or electron-donating groups, which can affect their interaction with other molecules (Liu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives have been explored for their potential antitubercular activities. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential as lead molecules for drug development in tuberculosis treatment (Nayak et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

These compounds also exhibit a range of biological activities, making them relevant in medicinal chemistry. Some derivatives have been tested for inhibitory potential against various human enzymes, suggesting their potential for binding to nucleotide protein targets, which could have broader implications in drug discovery (Saeed et al., 2015).

Modulation of Receptors

Certain benzamide derivatives, including N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, have shown efficacy in modulating receptors, such as the metabotropic glutamate-5 receptor in astrocytes. This indicates their potential in neurological research and drug development (de Paulis et al., 2006).

Antimicrobial Activity

These compounds also possess significant antimicrobial properties. Various derivatives have been studied for their effectiveness against pathogenic bacteria and fungi, which could lead to the development of new antimicrobial agents (Krishnanjaneyulu et al., 2014).

Antiviral Activity

Research has also been conducted on the antiviral potential of these compounds, particularly against influenza viruses. This suggests their potential application in antiviral drug development (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-12-16(18-17(21)14-8-4-2-5-9-14)20(19-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIZHCMJRHPTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329678 | |

| Record name | N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide | |

CAS RN |

64664-15-9 | |

| Record name | N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)

![2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5631234.png)

![N-[4-(aminosulfonyl)benzyl]-4-(dimethylamino)benzamide](/img/structure/B5631258.png)

![ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5631263.png)

![N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide](/img/structure/B5631265.png)

![[4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol](/img/structure/B5631270.png)

![N-(tert-butyl)-N'-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5631274.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5631277.png)

![[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5631283.png)

![N-ethyl-5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5631297.png)